molecular formula C11H13NO B6273149 (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one CAS No. 1131-80-2

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Cat. No.: B6273149
CAS No.: 1131-80-2
M. Wt: 175.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Scientific Research Applications

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Safety and Hazards

“(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one” is intended for research purposes and is not designed for human therapeutic applications or veterinary use. It is harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

The synthesis of (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetophenone, followed by dehydration to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct photophysical properties and reactivity patterns.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one involves the condensation of acetophenone with dimethylamine followed by dehydration of the resulting imine.", "Starting Materials": [ "Acetophenone", "Dimethylamine" ], "Reaction": [ "Mix acetophenone and dimethylamine in a solvent such as ethanol or methanol", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting imine product", "Dehydrate the imine product by heating it with a dehydrating agent such as phosphorus pentoxide or sulfuric acid", "Isolate the (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one product by recrystallization or chromatography" ] }

CAS No.

1131-80-2

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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